N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 166115-80-6
VCID: VC20914567
InChI: InChI=1S/C15H18N4O4/c1-9(23-10-7-5-4-6-8-10)13(20)17-11-12(16)18(2)15(22)19(3)14(11)21/h4-9H,16H2,1-3H3,(H,17,20)
SMILES: CC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2
Molecular Formula: C15H18N4O4
Molecular Weight: 318.33 g/mol

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide

CAS No.: 166115-80-6

Cat. No.: VC20914567

Molecular Formula: C15H18N4O4

Molecular Weight: 318.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide - 166115-80-6

Specification

CAS No. 166115-80-6
Molecular Formula C15H18N4O4
Molecular Weight 318.33 g/mol
IUPAC Name N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide
Standard InChI InChI=1S/C15H18N4O4/c1-9(23-10-7-5-4-6-8-10)13(20)17-11-12(16)18(2)15(22)19(3)14(11)21/h4-9H,16H2,1-3H3,(H,17,20)
Standard InChI Key JXPNULIXUXNJEU-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2
Canonical SMILES CC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator